Maleic acid, potassium salt
Overview
Description
Maleic acid, potassium salt, also known as Potassium malate, is the potassium salt of malic acid . It is used as an acidity regulator or acidifier in various food products, such as canned vegetables, soups, sauces, fruit products, and soft drinks .
Molecular Structure Analysis
The molecular formula of Maleic acid, potassium salt is C4H2K2O4 . As confirmed by X-ray crystallography, maleic acid is planar. Two normal hydrogen bonds are observed, one intramolecular and one intermolecular. Crystallographic analysis shows that the intramolecular hydrogen bond is little affected in the monopotassium salt .
Chemical Reactions Analysis
Maleic acid, the parent compound of Maleic acid, potassium salt, can participate in a variety of reactions due to its electron-deficient conjugated double bond and the cyclic anhydride functionality present. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .
Physical And Chemical Properties Analysis
Maleic acid, the parent compound of Maleic acid, potassium salt, is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water . Maleic acid has a heat of combustion of -1,355 kJ/mol, and it is more soluble in water than fumaric acid. The melting point of maleic acid (135 °C) is also much lower than that of fumaric acid (287 °C) .
Scientific Research Applications
Polymerization Applications : Yang and Gu (2001) demonstrated the use of potassium persulfate as an initiator for polymerizing maleic acid, creating poly(maleic acid) (PMA). This method is notable for its reduced temperature requirement for free radical formation, making it relevant in polymer science research (Yang & Gu, 2001).
Nephrotoxicity Studies : Christenson, Davis, and Berndt (1989) explored the interaction of potassium dichromate with maleic acid in rats. This research is significant in understanding how certain substances can potentiate the nephrotoxic effects of maleic acid (Christenson et al., 1989).
Textile Industry Research : Yang and Lu (1999) investigated the in-situ polymerization of maleic acid on cotton fabric. They found that maleic acid can polymerize on the fabric at elevated temperatures when potassium persulfate is present, thus impacting textile processing and finishing (Yang & Lu, 1999).
Crystal Structure Analysis : Fleck and Bohatý (2009) determined the crystal structures of alkali salts of maleic acid, including potassium hydrogen maleate. This research contributes to our understanding of the structural properties of these compounds (Fleck & Bohatý, 2009).
Chemical Analysis : Mertz, Lau, and Borth (2006) developed a liquid chromatographic method for determining maleic hydrazide in various products, highlighting the use of maleic acid in analytical chemistry (Mertz et al., 2006).
Neurobiology Research : Wang et al. (2017) profiled transcriptomes of neuroblastoma cells exposed to maleic acid, providing insights into the effects of maleic acid on human neuronal cells, which is crucial in neurobiology research (Wang et al., 2017).
Polymer Science : Sato, Nemoto, Mori, and Otsu (1979) studied the polymerization of maleic acid by potassium persulfate, forming a polymer complex with polyvinylpyrrolidone. This study is relevant in the field of polymer science and materials engineering (Sato et al., 1979).
Dental Research : Ballal, Mala, and Bhat (2010) evaluated the effect of maleic acid on the microhardness and surface roughness of human root canal dentin. This has implications in endodontics and dental material research (Ballal et al., 2010).
Toxicogenomics : Lin, Wang, and Tung (2014) used a toxicogenomics approach to infer potential diseases associated with maleic acid, offering a novel perspective in the assessment of chemical risks (Lin, Wang, & Tung, 2014).
Chemical Safety Assessment : The safety of maleic acid in various applications, particularly in cosmetics, was evaluated in a report, highlighting its role in safety and regulatory studies (Acid, 2007).
Safety And Hazards
Maleic acid, potassium salt, is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed or in contact with skin . It is also considered as strongly irritant to the skin and mucosa and as a particular risk to the eyes .
properties
IUPAC Name |
dipotassium;(Z)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKCSFVQGSAJU-UAIGNFCESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426019 | |
Record name | Maleic acid dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maleic acid, potassium salt | |
CAS RN |
4151-34-2, 10237-70-4 | |
Record name | Maleic acid dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-2-Butenedioic acid dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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